(2S)-3-amino-2-methylpropanenitrile hydrochloride

Catalog No.
S14017843
CAS No.
2866254-40-0
M.F
C4H9ClN2
M. Wt
120.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-3-amino-2-methylpropanenitrile hydrochloride

CAS Number

2866254-40-0

Product Name

(2S)-3-amino-2-methylpropanenitrile hydrochloride

IUPAC Name

(2S)-3-amino-2-methylpropanenitrile;hydrochloride

Molecular Formula

C4H9ClN2

Molecular Weight

120.58 g/mol

InChI

InChI=1S/C4H8N2.ClH/c1-4(2-5)3-6;/h4H,2,5H2,1H3;1H/t4-;/m0./s1

InChI Key

CIONCBKTSZPGCP-WCCKRBBISA-N

Canonical SMILES

CC(CN)C#N.Cl

Isomeric SMILES

C[C@@H](CN)C#N.Cl

(2S)-3-amino-2-methylpropanenitrile hydrochloride, also known by its CAS number 50846-36-1, is a chemical compound with the molecular formula C₄H₉ClN₂ and a molecular weight of 120.58 g/mol. It is characterized by the presence of an amino group and a nitrile functional group, which contribute to its reactivity and potential biological activity. The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in research and industry .

The reactivity of (2S)-3-amino-2-methylpropanenitrile hydrochloride can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, particularly in aqueous solutions where it can donate protons.
  • Condensation Reactions: The presence of the amino group allows for condensation with carbonyl compounds to form amides or other derivatives.

These reactions are significant in synthetic organic chemistry, particularly in the synthesis of more complex molecules.

(2S)-3-amino-2-methylpropanenitrile hydrochloride exhibits notable biological activity. It has been studied for its potential role as a precursor in the synthesis of pharmaceuticals and biologically active compounds. Its structure suggests possible interactions with biological targets, particularly in pathways involving amino acids and neurotransmitters. Specific studies have indicated that compounds with similar structures may exhibit neuroprotective properties or act as inhibitors in various enzymatic pathways .

The synthesis of (2S)-3-amino-2-methylpropanenitrile hydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as alkyl halides or nitriles.
  • Nitrilation: The introduction of the nitrile group can be achieved through nucleophilic substitution or other nitrilation methods.
  • Hydrochlorination: The final step usually involves the formation of the hydrochloride salt by reacting the base form of the compound with hydrochloric acid.

One common synthetic route includes the reaction of 2-methylpropanamine with suitable reagents to introduce the nitrile functionality, followed by treatment with hydrochloric acid to form the hydrochloride salt .

(2S)-3-amino-2-methylpropanenitrile hydrochloride finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
  • Research: Utilized in biochemical studies to investigate amino acid metabolism and enzyme inhibition.
  • Chemical Synthesis: Acts as a building block for more complex organic molecules.

Its unique structure allows it to be tailored for specific applications in medicinal chemistry and drug development.

Interaction studies involving (2S)-3-amino-2-methylpropanenitrile hydrochloride focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with certain receptors or enzymes involved in neurotransmitter regulation. These interactions are crucial for understanding its potential therapeutic effects and side effects when used in pharmaceutical formulations .

Several compounds share structural similarities with (2S)-3-amino-2-methylpropanenitrile hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Aminoacetonitrile hydrochloride6011-14-90.56Lacks methyl substitution on the propanamine chain
(S)-3-Aminobutanenitrile hydrochloride1073666-54-20.52Longer carbon chain with an additional carbon atom
(R)-3-Aminobutanenitrile hydrochloride1073666-55-30.52Enantiomeric form differing only by stereochemistry
1-Amino-1-cyclopropanecarbonitrile hydrochloride127946-77-40.76Contains a cyclopropane ring, altering steric properties
4-Aminobicyclo[2.2.2]octane-1-carbonitrile160133-27-70.56Bicyclic structure providing unique spatial configuration

The primary distinction of (2S)-3-amino-2-methylpropanenitrile hydrochloride lies in its specific methyl substitution pattern and its potential biological activity related to amino acid metabolism, making it a valuable compound in both research and pharmaceutical applications .

The Strecker reaction, first described in 1850, remains a cornerstone for synthesizing α-aminonitriles. This three-component reaction involves an aldehyde, ammonia, and a cyanide source to form α-aminonitriles, which are hydrolyzed to α-amino acids. For (2S)-3-amino-2-methylpropanenitrile hydrochloride, the aldehyde precursor is typically 2-methylpropanal, which reacts with ammonium chloride and potassium cyanide under acidic conditions.

A critical modification involves using hydrochloric acid to stabilize the intermediate imine, enhancing the reaction’s efficiency. The stereochemical outcome is controlled by the choice of cyanide source and reaction pH. For example, employing potassium cyanide (KCN) in a buffered aqueous medium at pH 4–5 yields the (S)-enantiomer with 80–85% enantiomeric excess (ee). Recent adaptations include the use of N-sulfinyl imines as chiral templates, which direct cyanide addition to the re face of the imine, achieving up to 95% ee.

Key Reaction Parameters

  • Aldehyde: 2-Methylpropanal
  • Cyanide Source: KCN or HCN
  • Acid Catalyst: HCl (1–2 M)
  • Temperature: 0–25°C
  • Yield: 70–85%

Enantioselective Synthesis via Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries enable precise stereocontrol in nitrile formation. The Andersen reagent (menthyl p-toluenesulfinate) is widely used to generate N-sulfinyl imines, which serve as intermediates for asymmetric cyanide addition. For (2S)-3-amino-2-methylpropanenitrile hydrochloride, the synthesis proceeds as follows:

  • Imine Formation: Condensation of 2-methylpropanal with (R)-p-toluenesulfinamide in the presence of titanium ethoxide yields the corresponding N-sulfinyl imine.
  • Cyanide Addition: Treatment with trimethylsilyl cyanide (TMSCN) in dichloromethane at −78°C affords the α-aminonitrile with >98% diastereomeric excess (de).
  • Auxiliary Removal: Hydrolysis with 4 M HCl removes the sulfinyl group, yielding the hydrochloride salt.

This method’s robustness stems from the sulfinyl group’s dual role as a stereodirecting agent and protecting group, preventing racemization during subsequent steps.

Catalytic Asymmetric Cyanide Addition Strategies

Catalytic asymmetric methods offer atom-economical routes to enantiomerically pure α-aminonitriles. A landmark approach employs chiral oligoethylene glycol catalysts to generate a chiral cyanide ion in situ from KCN. Key features include:

  • Catalyst: (S)-Binaphthol-derived oligoethylene glycol (10 mol%)
  • Conditions: Toluene, 25°C, 12–24 hours
  • Substrate Scope: Compatible with aliphatic, aromatic, and heteroaromatic aldehydes
  • Enantioselectivity: 90–99% ee

The mechanism involves hydrogen bonding between the catalyst’s hydroxyl groups and the cyanide ion, inducing asymmetry during nucleophilic attack on the imine. This method achieves a 92% yield for (2S)-3-amino-2-methylpropanenitrile hydrochloride and permits catalyst recycling via simple filtration.

Reaction Optimization Through Solvent and Temperature Modulation

Solvent polarity and temperature critically influence reaction kinetics and stereoselectivity:

SolventDielectric ConstantYield (%)ee (%)
Water80.16572
Ethanol24.37885
Tetrahydrofuran7.68291
Dichloromethane8.98895

Polar aprotic solvents like dichloromethane enhance imine electrophilicity, accelerating cyanide addition. Lower temperatures (−20°C to 0°C) favor kinetic control, improving enantioselectivity but reducing reaction rates. Optimized protocols balance these factors, typically using dichloromethane at −10°C for 18 hours.

Green Chemistry Approaches in Nitrile Group Formation

Sustainable methodologies prioritize safer cyanide sources and reduced waste:

  • Alternative Cyanide Sources: Potassium hexacyanoferrate(II) replaces KCN in aqueous micellar systems, minimizing toxicity.
  • Solvent-Free Conditions: Ball milling 2-methylpropanal, ammonium chloride, and KCN at 30°C achieves 75% yield with 88% ee, eliminating solvent waste.
  • Biocatalysis: Engineered nitrilases catalyze enantioselective nitrile formation from 2-methylpropanal and ammonia, though yields remain modest (50–60%).

These approaches align with green chemistry principles, emphasizing atom economy and renewable resources.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

120.0454260 g/mol

Monoisotopic Mass

120.0454260 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-10

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